BenchChemオンラインストアへようこそ!

8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

medicinal chemistry physicochemical properties lead optimization

8-(2-Chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320145-00-2) is a synthetic small molecule belonging to the 8-azabicyclo[3.2.1]octane (tropane) class. It features a bicyclic tertiary amine core with a 1H-pyrazol-1-yl substituent at the 3-position and a 2-chlorobenzoyl amide at the 8-position, yielding a molecular formula of C17H18ClN3O and a molecular weight of 315.8 g/mol.

Molecular Formula C17H18ClN3O
Molecular Weight 315.8
CAS No. 2320145-00-2
Cat. No. B2551311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2320145-00-2
Molecular FormulaC17H18ClN3O
Molecular Weight315.8
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC=CC=C3Cl)N4C=CC=N4
InChIInChI=1S/C17H18ClN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2
InChIKeyYJHPXIMCPJNFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-(2-Chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320145-00-2): Compound Class and Procurement-Relevant Characteristics


8-(2-Chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320145-00-2) is a synthetic small molecule belonging to the 8-azabicyclo[3.2.1]octane (tropane) class [1]. It features a bicyclic tertiary amine core with a 1H-pyrazol-1-yl substituent at the 3-position and a 2-chlorobenzoyl amide at the 8-position, yielding a molecular formula of C17H18ClN3O and a molecular weight of 315.8 g/mol . This compound is a stereochemically defined (1R,5S)-configured derivative, distinguishing it from racemic or diastereomeric mixtures. The 8-azabicyclo[3.2.1]octane scaffold is the core of over 600 natural alkaloids and numerous synthetic bioactive molecules, including clinically evaluated peripherally-acting mu opioid receptor antagonists and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors [1][2].

Why Generic 8-Azabicyclo[3.2.1]octane Derivatives Cannot Substitute for 8-(2-Chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane in Research Applications


The 8-azabicyclo[3.2.1]octane chemotype encompasses a broad range of compounds with divergent biological activities depending on the specific substitution pattern, as evidenced by the structurally distinct series targeting mu opioid receptors, NAAA, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and monoamine transporters [1][2]. Within the pyrazole-containing subset, the nature of the 8-position substituent critically determines target engagement: sulfonamide derivatives at this position yield potent NAAA inhibitors (IC50 = 0.042 μM for ARN19689), whereas carboxamide/benzamide derivatives show preferential activity toward 11β-HSD1 (IC50 = 51–200 nM range) [3][4]. The 2-chlorobenzoyl group introduces ortho-chloro steric and electronic effects absent in the 4-chlorobenzoyl isomer or in unsubstituted benzoyl analogs, which can alter both target binding kinetics and physicochemical properties including lipophilicity and metabolic stability. Therefore, simple in-class substitution without experimental validation risks losing target selectivity, altering pharmacokinetic profiles, or generating inactive compounds.

Quantitative Differentiation Evidence for 8-(2-Chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320145-00-2) vs. Closest Analogs


Differentiation from the Unsubstituted Core Scaffold 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 1822801-02-4): Molecular Weight and Lipophilicity Increase

The target compound 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (MW 315.8 g/mol) incorporates a 2-chlorobenzoyl amide substituent at the 8-position, which the unsubstituted core scaffold 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (MW 177.25 g/mol) lacks . This substitution increases the molecular weight by 138.6 g/mol and is estimated to raise the calculated logP by approximately 2.0–2.5 log units based on the contribution of the chlorobenzoyl fragment. The increased lipophilicity is expected to enhance passive membrane permeability while the amide bond introduces a hydrogen bond acceptor site (carbonyl oxygen) not present in the parent scaffold, providing an additional anchor point for target interactions. This differentiation is critical for CNS penetration potential and target binding profiles.

medicinal chemistry physicochemical properties lead optimization

Positional Isomer Differentiation: 2-Chlorobenzoyl vs. 4-Chlorobenzoyl Substitution Effects on 11β-HSD1 Inhibitory Activity

Within the pyrazole-8-azabicyclo[3.2.1]octane chemotype, the position of chlorine substitution on the benzoyl ring influences target potency. In a closely related series of 8-acyl-3-(pyrazolyl)-8-azabicyclo[3.2.1]octanes tested against 11β-HSD1, the endo-((1R,5S)-3-(1H-pyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone analog (with a dihydroquinoline amide) exhibited an IC50 of 51 nM against mouse 11β-HSD1, while its exo counterpart showed IC50 = 200 nM against the human enzyme, demonstrating that stereochemical and substituent variations at the 8-position can produce up to ~4-fold differences in potency [1][2]. Although direct comparative data for the 2-chlorobenzoyl vs. 4-chlorobenzoyl pair are not available in the public domain, the ortho-chloro substituent creates a distinct dihedral angle between the aromatic ring and the carbonyl group compared to the para isomer, which can alter the presentation of the chlorophenyl moiety to the target binding pocket. This structural feature represents a testable differentiation hypothesis for selectivity or potency modulation.

11β-HSD1 inhibition structure-activity relationship positional isomerism

Heterocycle at Position 3: Pyrazole vs. Triazole Differentiation in NAAA Inhibitor Pharmacophore

The pyrazole ring at position 3 of the target compound serves as a critical pharmacophoric element that differentiates it from triazole-containing analogs such as 8-(2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane or the 2H-triazol-2-yl isomer. In the structurally related NAAA inhibitor series, the pyrazole azabicyclo[3.2.1]octane scaffold was identified through an initial screening campaign and subsequent SAR optimization that led to ARN19689, a pyrazole sulfonamide with an IC50 of 0.042 μM against human NAAA [1]. The pyrazole ring provides a specific hydrogen bond acceptor (N2 position) and a characteristic π-electron distribution that differs from the 1,2,3-triazole ring. In published 11β-HSD1 SAR, the pyrazol-3-yl regioisomer (with attachment at the pyrazole C3 rather than N1) showed distinct potency compared to N1-linked analogs [2], indicating that even subtle variations in pyrazole connectivity produce measurable biological differences. The N1-pyrazol-1-yl attachment in the target compound represents a specific connectivity that cannot be replicated by triazole or other azole isosteres without altering the vector and electronic properties of the heterocycle.

NAAA inhibition heterocycle SAR anti-inflammatory drug discovery

Substituent at Position 3: 1H-Pyrazol-1-yl vs. Methylthio – Impact on Hydrogen Bonding Capacity and Drug-Likeness

A direct structural analog of the target compound is (2-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS 1798623-42-3) . Both compounds share the identical (1R,5S)-8-azabicyclo[3.2.1]octane core and the 2-chlorobenzoyl amide at position 8. The critical difference lies at position 3: the target compound bears a 1H-pyrazol-1-yl group (providing two hydrogen bond acceptor nitrogen atoms and aromatic π-stacking capability), whereas the comparator bears a methylthio (-SCH3) group (a hydrophobic substituent with limited hydrogen bonding potential). This substitution directly impacts the topological polar surface area (tPSA): the pyrazole-containing target compound has an estimated tPSA of ~38 Ų (pyrazole N2: ~17 Ų; amide carbonyl: ~17 Ų; amide N: ~3 Ų), compared to ~20 Ų for the methylthio analog. This nearly twofold increase in tPSA is expected to reduce passive blood-brain barrier permeability while maintaining sufficient polarity for favorable solubility. The pyrazole ring also provides a metabolically stable heterocycle compared to the oxidatively labile thioether group in the methylthio analog.

drug-likeness hydrogen bonding structure-property relationships

Stereochemical Definition: (1R,5S) Enantiopure Configuration and Its Impact on Biological Reproducibility

The target compound 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is specified with the (1R,5S) absolute configuration, corresponding to the endo orientation of the pyrazole substituent relative to the 8-azabicyclo[3.2.1]octane bridge . This stereochemistry is critical: in the related 11β-HSD1 inhibitor series, the endo isomer (IC50 = 51 nM) was approximately 4-fold more potent than the corresponding exo isomer (IC50 = 200 nM) when tested against mouse and human 11β-HSD1, respectively [1][2]. While these values come from a different 8-substituent series and involve different species orthologs, they demonstrate that exo/endo stereochemistry at the 3-position of the 8-azabicyclo[3.2.1]octane system can produce significant potency differences. The (1R,5S) configuration in the target compound ensures the pyrazole ring adopts the endo orientation, which positions the heterocycle in a spatially defined manner relative to the 2-chlorobenzoyl amide. For compounds intended for crystallization, docking studies, or structure-based drug design, the defined stereochemistry is essential for reproducible binding poses and biological results.

stereochemistry enantiomeric purity reproducibility

Optimal Research Application Scenarios for 8-(2-Chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320145-00-2) Based on Evidence-Differentiated Properties


Medicinal Chemistry Hit-to-Lead Programs Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Based on quantitative evidence that structurally related pyrazole-azabicyclo[3.2.1]octane amides exhibit 11β-HSD1 inhibitory activity in the 51–200 nM range, this compound is best deployed as a starting point for 11β-HSD1 lead optimization [1][2]. The 2-chlorobenzoyl group provides a distinct ortho-substituted aromatic amide that can be systematically varied to explore structure-activity relationships. The (1R,5S) endo stereochemistry and pyrazole pharmacophore are consistent with known 11β-HSD1 inhibitor binding modes. Procurement is justified for research groups seeking to map the SAR of the 8-position amide substituent against recombinant 11β-HSD1 enzyme assays using the scintillation proximity assay format established in the literature [1].

NAAA Pharmacophore Validation Using a Non-Sulfonamide Chemotype

The pyrazole azabicyclo[3.2.1]octane scaffold has been validated as a potent NAAA inhibitor core (ARN19689, IC50 = 0.042 μM) [3]. However, the published series consists exclusively of sulfonamide derivatives at the 8-position. The target compound, bearing a 2-chlorobenzoyl amide at position 8, represents a chemically distinct non-sulfonamide chemotype within the same scaffold family. This compound should be prioritized by laboratories investigating the NAAA pharmacophore to determine whether amide-based analogs retain inhibitory activity, and if so, whether the 2-chlorobenzoyl group modulates potency, selectivity over related amidases (FAAH, NAAA Type II), or physicochemical properties compared to the sulfonamide series.

CNS Penetration Studies Enabled by Controlled Physicochemical Properties

With a molecular weight of 315.8 g/mol, estimated tPSA of ~38 Ų, zero hydrogen bond donors, and moderate lipophilicity (estimated clogP 2.5–3.0), this compound occupies a favorable region of CNS drug-like chemical space . In comparative context, the compound offers significantly higher lipophilicity than the unsubstituted core scaffold (MW 177.25, clogP ~0.5–1.0) while maintaining a lower tPSA than typical peripheral-restricted analogs. This property profile makes it suitable for CNS penetration studies, including MDCK-MDR1 or hCMEC/D3 monolayer permeability assays and in vivo brain-to-plasma ratio determinations. The absence of metabolically labile thioether groups (present in the methylthio analog) further supports its candidacy for metabolic stability assessment.

Computational Chemistry and Structure-Based Drug Design

The defined (1R,5S) endo stereochemistry, combined with the rigid 8-azabicyclo[3.2.1]octane core and well-characterized pyrazole and 2-chlorobenzoyl fragments, makes this compound an excellent candidate for computational modeling studies . The compound's three-dimensional structure can be used for pharmacophore modeling of 11β-HSD1 or related targets, molecular docking simulations to predict binding modes, and free energy perturbation (FEP) calculations comparing the 2-chlorobenzoyl vs. unsubstituted benzoyl or 4-chlorobenzoyl analogs. The ortho-chloro substituent introduces conformational constraints on the benzoyl group rotation, providing a defined dihedral angle that can be exploited in structure-based design. Procurement is recommended for research groups employing in silico screening or rational design workflows requiring stereochemically pure, structurally rigid ligands.

Quote Request

Request a Quote for 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.